

# systematic review of omeprazole's off-target effects in published literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | Prilosec |           |  |
| Cat. No.:            | B000731  | Get Quote |  |

# Unmasking Omeprazole: A Systematic Review of Its Off-Target Effects

A deep dive into the unintended consequences of a widely used proton pump inhibitor, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of omeprazole's off-target effects, supported by experimental data and detailed methodologies.

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells. However, its long-term and widespread use has brought to light a spectrum of off-target effects, raising concerns within the scientific and medical communities. This systematic review synthesizes findings from the published literature to provide a detailed examination of these unintended consequences, focusing on the cardiovascular, renal, and skeletal systems, as well as the gut microbiome.

## Cardiovascular System: Beyond the Stomach

Emerging evidence suggests a link between long-term omeprazole use and an increased risk of adverse cardiovascular events. A key mechanism implicated is the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme responsible for degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).

[1]



By inhibiting DDAH, omeprazole leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO), a critical molecule for maintaining endothelial function and vascular health. This impairment of endothelial function can contribute to a prothrombotic and inflammatory state, potentially increasing the risk of cardiovascular events.[1]

**Ouantitative Analysis of DDAH Inhibition** 

| Compound     | Concentration (µM) | DDAH Inhibition<br>(%) | Study Type                                 |
|--------------|--------------------|------------------------|--------------------------------------------|
| Omeprazole   | 50                 | ~30%                   | In vitro (Colorimetric assay)[1]           |
| Lansoprazole | 50                 | ~25%                   | In vitro (Colorimetric assay)[1]           |
| Esomeprazole | 50                 | ~20%                   | In vitro (Colorimetric assay)[1]           |
| Omeprazole   | 60                 | Significant inhibition | In vitro (L-citrulline formation assay)[2] |
| Omeprazole   | 100                | 24%                    | In vitro (L-citrulline formation assay)[2] |

### **Experimental Protocol: DDAH Activity Assay**

A colorimetric assay is commonly employed to measure DDAH activity. The protocol involves the following key steps:

- Enzyme Source: Recombinant human DDAH1.
- Substrate: Asymmetric dimethylarginine (ADMA).
- Reaction: DDAH metabolizes ADMA to L-citrulline and dimethylamine.
- Detection: The production of L-citrulline is quantified using a colorimetric reaction.
- Incubation: The reaction is typically carried out at 37°C for 30 minutes in a phosphate buffer (pH 7.4).



 Analysis: The concentration of L-citrulline is determined by measuring absorbance at a specific wavelength and comparing it to a standard curve.

In some studies, a fluorometric assay is used as an alternative method to assess DDAH enzymatic activity.[1] For in vivo studies, human microvascular endothelial cells (HMVECs) are exposed to varying concentrations of omeprazole (e.g.,  $3-100~\mu\text{M}$ ) for 24 hours, after which intracellular ADMA levels are measured.[1]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. An Unexpected Effect of Proton Pump Inhibitors: Elevation of the Cardiovascular Risk Factor ADMA PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [systematic review of omeprazole's off-target effects in published literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000731#systematic-review-of-omeprazole-s-off-target-effects-in-published-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com